

Cross-Validation of Analytical Methods for 6-Chlorovanillin: A Comparative Guide

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Compound of Interest

Compound Name: 6-Chlorovanillin

Cat. No.: B092838

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical techniques for the characterization and quantification of **6-Chlorovanillin**. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are objectively compared. This document also presents detailed experimental protocols and supporting data to aid in method selection and implementation for quality control and research applications.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an optimal analytical method is contingent on various performance characteristics. The following tables summarize typical validation parameters for the analysis of **6-Chlorovanillin** and its common alternatives, Vanillin and 5-Chlorovanillin.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters

Parameter	6-Chlorovanillin (Predicted)	Vanillin	5-Chlorovanillin (Predicted)
Retention Time (min)	~3.5	2.21[1]	~3.2
Column	C18 (150 x 4.6 mm, 5 μ m)[2]	Nucleosil C18[1]	C18 (150 x 4.6 mm, 5 μ m)
Mobile Phase	Methanol:Water (60:40) with 0.1% Phosphoric Acid	Methanol:Water (60:40)[1]	Methanol:Water (60:40) with 0.1% Phosphoric Acid
Flow Rate (mL/min)	1.0[2]	1.0	1.0
Detection (UV)	254 nm[2]	231 nm[1]	254 nm
Linearity (R ²)	>0.99	>0.99	>0.99
Limit of Quantification	Analyte Dependent	Analyte Dependent	Analyte Dependent

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

Parameter	6-Chlorovanillin (Predicted)	Vanillin	Ethyl Vanillin
Retention Time (min)	Analyte Dependent	Not Specified	41.27[3]
Column	DB-5ms (30 m x 0.25 mm, 0.25 μ m)	Not Specified	DB-624UI (30 m x 0.25 mm, 1.4 μ m)[4]
Carrier Gas	Helium	Helium	Helium[4]
Ionization Mode	Electron Ionization (EI)	Electron Ionization (EI)	Electron Ionization (EI)[4]
Key Mass Fragments (m/z)	186 (M+), 185, 157, 129	152 (M+), 151, 137, 125, 109, 81	166 (M+), 137, 109, 81[3]

Table 3: ¹H NMR Chemical Shifts (δ , ppm) in CDCl₃

Proton	6-Chlorovanillin Acetate[5]	Vanillin	5-Chlorovanillin
-CHO	9.85 (s)	9.83 (s)	9.81 (s)
Ar-H	7.45 (s), 7.05 (s)	7.44 (dd), 7.42 (d), 7.04 (d)	7.40 (d), 7.38 (d)
-OCH ₃	3.95 (s)	3.96 (s)	3.97 (s)
-OH	-	6.27 (s)	6.30 (s)
-OCOCH ₃	2.35 (s)	-	-

Table 4: FTIR Characteristic Peaks (cm⁻¹) on KBr Pellet

Functional Group	6-Chlorovanillin Acetate[6]	Vanillin[7]	2-Amino-6-bromo-5-chlorovanillin[8]
O-H Stretch	-	3200-3400 (broad)	3300-3500 (broad)
C-H Stretch (Aromatic)	~3050	~3070	~3080
C-H Stretch (Aliphatic)	~2950, ~2850	~2970, ~2880	~2960, ~2870
C=O Stretch (Aldehyde)	~1700	~1665	~1650
C=O Stretch (Ester)	~1770	-	-
C=C Stretch (Aromatic)	~1600, ~1500	~1585, ~1510	~1590, ~1490
C-O Stretch (Ether)	~1270, ~1150	~1270, ~1150	~1260, ~1140
C-Cl Stretch	~750	-	~760

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of **6-Chlorovanillin** and its impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
- Mobile Phase: An isocratic mixture of Methanol and Water (60:40 v/v) containing 0.1% phosphoric acid. The mobile phase should be filtered and degassed before use.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for the separation and identification of volatile and semi-volatile compounds.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 280 °C.
- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-500.

- Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of **6-Chlorovanillin**.

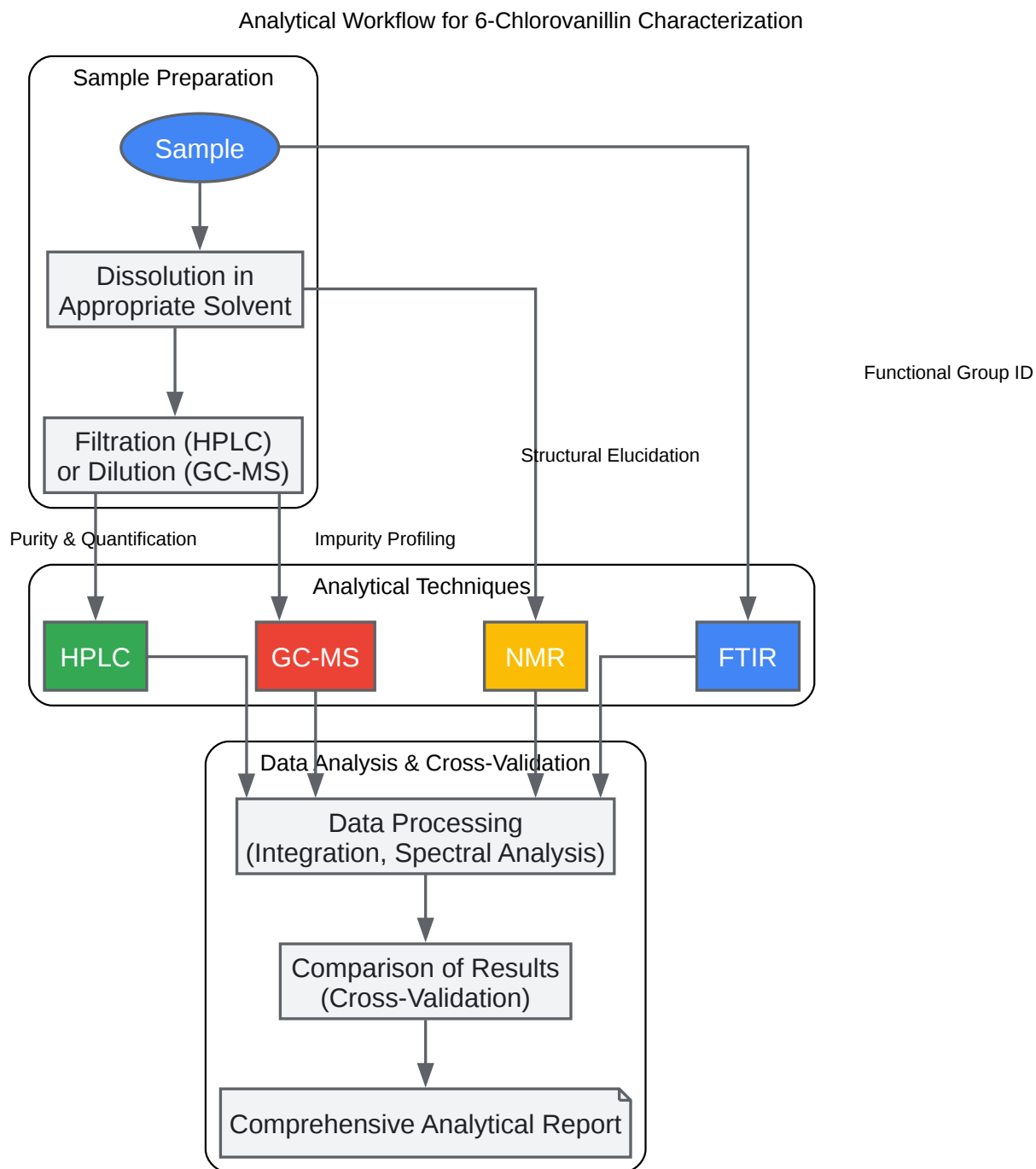
- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used for the identification of functional groups present in the **6-Chlorovanillin** molecule.

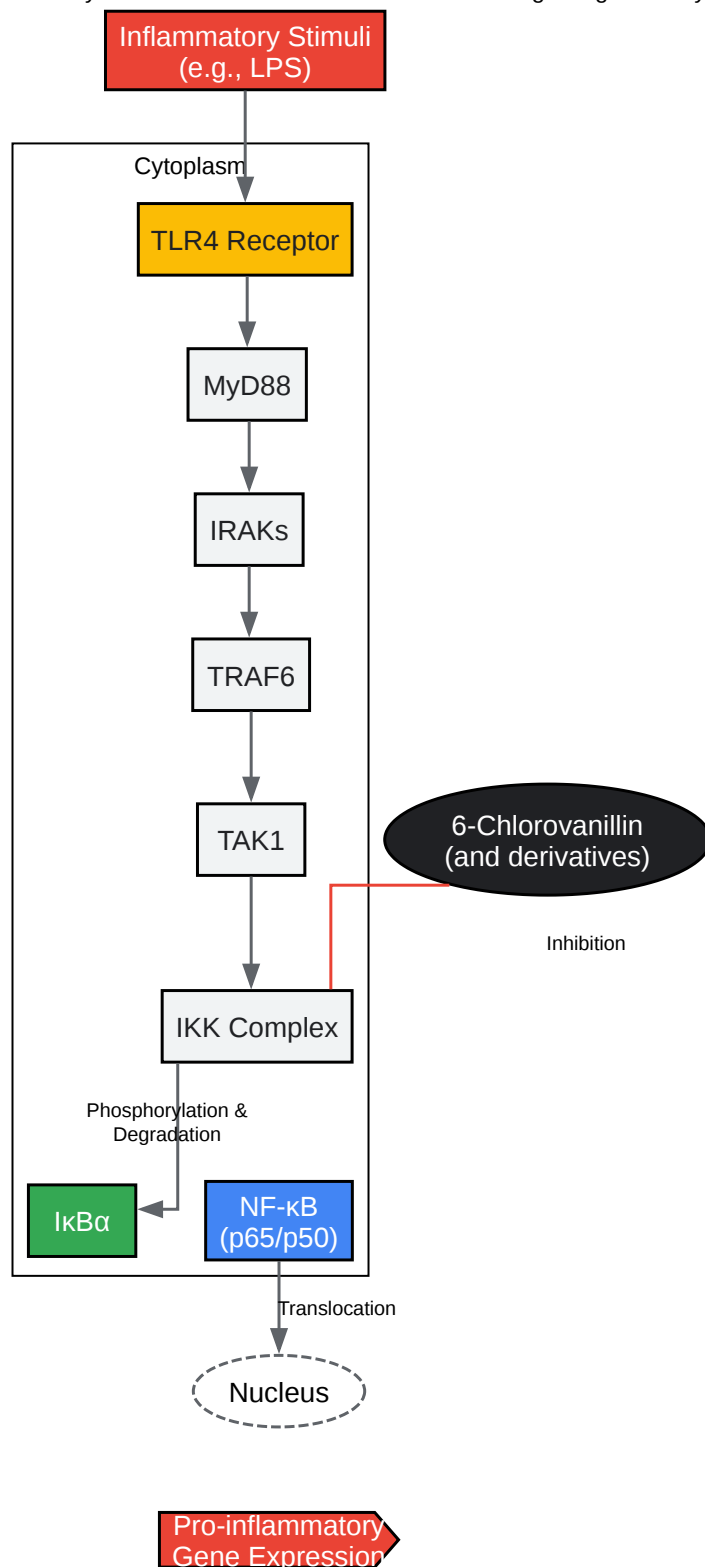
- Instrumentation: An FTIR spectrometer.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1 mg) with dry KBr (approx. 100 mg) and pressing the mixture into a transparent disk.
- Acquisition: Collect the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mandatory Visualization



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Caption: Workflow for the cross-validation of analytical results for **6-Chlorovanillin**.

Inhibitory Effect of Vanillin Derivatives on NF- κ B Signaling Pathway[Click to download full resolution via product page](#)

Caption: Potential mechanism of **6-Chlorovanillin** in modulating inflammatory responses.

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